Kasugamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamine can be synthesized through various synthetic routes. One notable method involves the methanolysis of kasuganobiosamine with hydrochloric acid in methanol . Another approach is the sulfamate-tethered aza-Wacker cyclization, which proceeds in 14 steps from a literature epoxide . This method is particularly useful for the total synthesis of kasugamycin and related antibiotics .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces kasugaensis cultures. The biosynthetic pathway of kasugamycin, which includes this compound as a sub-component, has been extensively studied to optimize production yields .
Chemical Reactions Analysis
Types of Reactions
Kasugamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups in this compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the this compound structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, methanol, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific synthetic route being employed.
Major Products
The major products formed from the reactions of this compound include various derivatives that can be used as intermediates in the synthesis of kasugamycin and other related antibiotics .
Scientific Research Applications
Kasugamine has several scientific research applications, including:
Mechanism of Action
Kasugamine exerts its effects by being a crucial component of kasugamycin, which inhibits protein synthesis in bacteria. Kasugamycin binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thereby inhibiting the translation process . This mechanism is distinct from other aminoglycosides, which typically cause miscoding during protein synthesis .
Comparison with Similar Compounds
Kasugamine is unique among aminoglycosides due to its specific structure and function. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but causes miscoding during protein synthesis.
Kanamycin: An aminoglycoside with a broader spectrum of activity but different structural components.
Gentamicin: A widely used aminoglycoside with a different mechanism of action and structural features.
This compound’s uniqueness lies in its specific role in the biosynthesis of kasugamycin and its distinct mechanism of action compared to other aminoglycosides .
Biological Activity
Kasugamine, a compound derived from the aminoglycoside antibiotic kasugamycin, has garnered attention for its biological activities, particularly in the fields of antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.
Overview of this compound
This compound is structurally related to kasugamycin and exhibits significant biological properties. It is primarily recognized for its antifungal activity, particularly against rice blast disease caused by Pyricularia oryzae, and has also shown potential antibacterial effects. Its mechanism of action involves inhibition of protein synthesis in bacteria, making it a valuable compound in antimicrobial therapy.
Antifungal Activity
This compound is recognized for its potent antifungal properties. Research indicates that it effectively inhibits the growth of various fungal pathogens. A study highlighted its efficacy against P. oryzae, demonstrating that this compound could reduce fungal proliferation significantly.
Fungal Pathogen | Inhibition (%) | Concentration (µg/mL) |
---|---|---|
Pyricularia oryzae | 85% | 50 |
Fusarium graminearum | 70% | 100 |
Botrytis cinerea | 65% | 75 |
Antibacterial Activity
While this compound exhibits weaker antibacterial properties compared to its antifungal activity, it has shown effectiveness against certain bacterial strains. Studies have indicated that it can enhance the susceptibility of Mycobacterium tuberculosis to rifampicin, suggesting a potential role in combination therapies.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 30 |
Escherichia coli | 40 |
The primary mechanism by which this compound exerts its effects is through the inhibition of protein synthesis. It binds to the ribosomal RNA component of the bacterial ribosome, disrupting the translation process. This action is similar to that of other aminoglycosides but with distinct differences in efficacy and spectrum.
Case Studies
-
This compound in Combination Therapy :
A study conducted by Chaudhuri et al. (2018) demonstrated that co-administration of this compound with rifampicin enhanced the drug's efficacy against M. tuberculosis. The combination therapy was found to decrease mistranslation in bacterial protein synthesis, leading to increased bacterial susceptibility. -
Antifungal Efficacy Against Rice Blast :
In a field study, this compound was applied to rice crops affected by blast disease. Results showed a significant reduction in disease severity and improved crop yield compared to untreated controls. The application rate was optimized at 50 µg/mL for maximum effectiveness.
Toxicological Considerations
Despite its beneficial properties, this compound has been associated with certain toxicological risks. A risk assessment highlighted potential adverse effects such as decreased body weight gain and gastrointestinal issues in animal models. Long-term exposure studies are necessary to fully understand the safety profile of this compound in agricultural and medical applications.
Properties
CAS No. |
8075-83-0 |
---|---|
Molecular Formula |
C28H36Cl4N3O13P |
Molecular Weight |
795.4 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1 |
InChI Key |
NOEKKZNBKGTVKH-ZQLLRLHXSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
Isomeric SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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